2-Bromo-4'-propoxyacetophenone
Description
2-Bromo-4'-propoxyacetophenone is a brominated acetophenone derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the aromatic ring and a brominated acetyl group. Bromoacetophenones are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and versatility .
Properties
CAS No. |
53704-74-8 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
CCOJXLZTTRVBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-4'-propoxyacetophenone with structurally related bromoacetophenones, focusing on physicochemical properties, reactivity, and applications.
2-Bromo-4'-methoxyacetophenone
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Physicochemical Properties: Log KOW (octanol-water partition coefficient): 2.1, indicating moderate lipophilicity . Purity: ≥98% (crystalline powder) .
- Reactivity :
- Applications : Intermediate in Raloxifene synthesis (a selective estrogen receptor modulator) .
2-Bromo-4'-nitroacetophenone
- Structure: Nitro (-NO₂) substituent at the para position.
- Physicochemical Properties :
- Bioactivity: Demonstrates antioxidant properties in Caenorhabditis elegans models, enhancing stress resistance under paraquat-induced oxidative stress .
- Reactivity : Lower yields (45%) in biocatalytic reactions compared to methoxy analogs, likely due to steric and electronic effects of the nitro group .
2-Bromo-4'-methylpropiophenone
- Structure : Methyl (-CH₃) substituent at the para position.
- Applications : Key precursor for mephedrone synthesis, highlighting its role in psychoactive substance production .
- Synthetic Routes : Research emphasizes greener synthetic methods to improve efficiency and reduce environmental impact .
2-Bromo-4'-phenylacetophenone
- Structure : Phenyl (-C₆H₅) substituent at the para position.
- Applications : Used in materials science for synthesizing biphenyl derivatives, which have applications in liquid crystals and polymers .
Data Tables
Table 1. Physicochemical Properties of Bromoacetophenone Derivatives
*Predicted properties based on structural analogs. †Estimated using group contribution methods.
Table 2. Reactivity in Biocatalytic Reactions
| Compound | Reaction Yield (%) | Key Observations |
|---|---|---|
| 2-Bromo-4'-methoxyacetophenone | 70–85 | High yield due to methoxy stabilization |
| 2-Bromo-4'-nitroacetophenone | 45–50 | Lower yield due to nitro group hindrance |
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy, propoxy) enhance reaction stability and yields in synthesis, whereas electron-withdrawing groups (e.g., nitro) reduce efficiency .
- Lipophilicity (Log KOW) increases with larger alkyl/alkoxy chains, impacting bioavailability and environmental persistence .
Health and Safety: Brominated anilines (structurally related to bromoacetophenones) pose mutagenic risks at high concentrations (>30 µg/g), emphasizing the need for stringent handling protocols .
Industrial Relevance :
- Methoxy and nitro derivatives are prioritized in pharmaceutical synthesis, while methyl and phenyl analogs find niche roles in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
